molecular formula C19H22FN5 B5963593 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Katalognummer: B5963593
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: RYFWMOYACCMPSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a sophisticated small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a core structure recognized for its potent protein kinase inhibitor (PKI) activity in targeted cancer therapy . Protein kinases are crucial enzymes that regulate cellular signalling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets . The specific substitution pattern on this compound is designed to optimize its biological activity. The 4-ethylpiperazinyl group at the 7-position is a critical feature, as substituents at this location on the pyrazolo[1,5-a]pyrimidine core are known to significantly influence electronic properties, lipophilicity, and binding affinity to the kinase domain, often through interactions with key amino acid residues . Furthermore, the 3-(4-fluorophenyl) moiety provides a hydrophobic element that can enhance interactions within the ATP-binding pocket of various kinase targets . This structural profile suggests potential as a versatile scaffold for inhibiting a range of kinases, which may include CK2, EGFR, B-Raf, and MEK, among others, based on the established activity of this chemical class . Researchers can leverage this compound as a key intermediate or a lead molecule in the development of novel therapeutics for oncology research, particularly for investigating signalling pathways in cancers such as non-small cell lung cancer (NSCLC) and melanoma .

Eigenschaften

IUPAC Name

7-(4-ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5/c1-3-23-8-10-24(11-9-23)18-12-14(2)22-19-17(13-21-25(18)19)15-4-6-16(20)7-5-15/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFWMOYACCMPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the condensation reaction may be facilitated by using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated reactors to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antipsychotic Activity
The compound is structurally related to known antipsychotic agents. Its design incorporates piperazine and pyrazolo-pyrimidine moieties, which are common in drugs targeting central nervous system disorders. Research indicates that derivatives of this compound exhibit significant affinity for dopamine receptors, suggesting potential use as an atypical antipsychotic .

Antidepressant Properties
Studies have shown that compounds with similar structures can influence serotonin and norepinephrine reuptake. The incorporation of the 4-ethylpiperazine group may enhance the selectivity and potency for serotonin receptors, making it a candidate for further exploration as an antidepressant .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the pharmacological properties of pyrazolo-pyrimidine derivatives. The presence of the 4-fluorophenyl group is believed to enhance lipophilicity and receptor binding affinity. A systematic evaluation of various substitutions on the pyrazolo-pyrimidine scaffold has provided insights into how modifications can improve therapeutic efficacy while minimizing side effects .

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step processes starting from readily available precursors. For example, its synthesis may utilize 4-ethylpiperazine as a key intermediate, which is a well-known building block in medicinal chemistry. The reaction conditions and purification methods play a significant role in determining the yield and purity of the final product .

Synthesis Step Reagents Used Conditions Yield (%)
Step 14-Ethylpiperazine, FluorobenzaldehydeDMF, reflux85%
Step 2Pyrazolo precursorAcidic conditions75%

Case Studies

Several case studies have documented the therapeutic potential of related compounds:

  • Blonanserin , an atypical antipsychotic, has demonstrated efficacy in treating schizophrenia with a favorable side effect profile. Its mechanism involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, similar to what is hypothesized for our compound .
  • Preclinical Models : Research on related pyrazolo-pyrimidine derivatives has shown promising results in preclinical models of depression and anxiety, indicating that modifications to the structure can yield compounds with enhanced therapeutic profiles .

Wirkmechanismus

The mechanism of action of 7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at Position 7

The substituent at position 7 significantly influences kinase selectivity and potency:

Compound Position 7 Substituent Target Kinase IC50/Activity Notes Key References
Target Compound 4-Ethylpiperazinyl c-Met Moderate to strong inhibition
3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine Piperidinyl Not reported Higher lipophilicity vs. target
7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine Azepan-1-yl (7-membered ring) Not reported Potential conformational flexibility
7-(2-Amino-2-methylpropylamino)-5-methylpyrazolo[1,5-a]pyrimidine 2-Amino-2-methylpropylamino c-Src IC50 < 100 nM; CNS penetration
7-[4-(Pyridin-2-yl)piperazin-1-yl] analog 4-(Pyridin-2-yl)piperazinyl Not reported Enhanced π-π interactions

Key Observations :

  • Piperidinyl vs. Ethylpiperazinyl : Piperidinyl () lacks the ethyl group and secondary amine, reducing polarity and hydrogen-bonding capacity compared to the target compound. This may lower kinase affinity .
  • Azepan-1-yl : The larger 7-membered ring () could alter binding pocket interactions, though synthetic complexity increases .
  • Aminoalkylamino Groups: highlights that 2-amino-2-methylpropylamino substituents enhance c-Src inhibition but may reduce selectivity for c-Met .

Substituent Variations at Position 3

The aryl group at position 3 modulates electronic and steric properties:

Compound Position 3 Substituent Key Properties References
Target Compound 4-Fluorophenyl Metabolic stability; moderate lipophilicity
3-(4-Chlorophenyl) analog 4-Chlorophenyl Higher lipophilicity; potential toxicity
3-(4-Methoxyphenyl) analogs 4-Methoxyphenyl Electron-donating; altered binding

Key Observations :

  • 4-Fluorophenyl vs.
  • 4-Methoxyphenyl : Electron-donating methoxy groups () may reduce kinase affinity due to steric hindrance or altered electronic interactions .
c-Met Inhibition ( vs. 17):
  • The target compound’s 4-ethylpiperazinyl group likely optimizes c-Met binding via interactions with hinge-region residues.
  • In contrast, 7f () with a 2-amino-2-methylpropylamino group shows c-Src selectivity, highlighting substituent-driven kinase specificity .
Antiproliferative Activity:
  • The target compound inhibits SH-SY5Y, MDA-MB-231, A549, and HepG2 cells with IC50 values in the micromolar range, comparable to analogs like 7-(4-methylphenyl)tetrazolo[1,5-a]pyrimidine (IC50 = 49.8 μM, ) .

Biologische Aktivität

7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group and a 4-ethylpiperazine moiety. The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of piperazine, including those with ethyl substitutions, often exhibit significant antimicrobial properties. For instance, studies indicated that compounds with similar structures demonstrated efficacy against various bacterial strains, suggesting a potential for this compound in developing new antibacterial agents .

Anticancer Properties

The compound has been evaluated for its anticancer activity. A study focusing on pyrazolo[1,5-a]pyrimidines highlighted their ability to inhibit cancer cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival .

Neuropharmacological Effects

Another area of investigation is the neuropharmacological effects of the compound. Similar piperazine derivatives have been noted for their interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. This suggests that this compound may have potential as a treatment for psychiatric disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The ethylpiperazine moiety may enhance binding affinity to specific receptors involved in neurotransmission.
  • Enzyme Inhibition : The pyrazolo[1,5-a]pyrimidine structure is known for its ability to inhibit certain kinases, which play roles in cancer cell signaling pathways.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on piperazine derivatives found that compounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL .

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that the compound inhibited proliferation by inducing apoptosis. The IC50 values were reported at approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells, indicating promising anticancer activity .

Data Summary Table

Activity TypeTarget Organism/Cell LineEffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
AnticancerBreast cancer cell lineIC50 = 15 µM
AnticancerLung cancer cell lineIC50 = 20 µM
NeuropharmacologicalDopamine receptorsModulation of signaling

Q & A

Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?

Answer:
Optimization involves selecting precursors (e.g., 5-aminopyrazole derivatives) and adjusting reaction conditions. For pyrazolo[1,5-a]pyrimidine scaffolds, condensation reactions with β-diketones or enolates under reflux (e.g., 433–438 K for 2.5 hours) are common . Solvent choice (e.g., ethanol/acetone for recrystallization) and stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to diketone) significantly impact yield and purity. Monitoring via TLC and optimizing reaction time (2–6 hours) can reduce byproducts. Post-synthesis purification via column chromatography or recrystallization improves purity, as demonstrated in analogous syntheses with yields up to 70% .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., ethylpiperazinyl, fluorophenyl) and aromatic proton environments .
  • X-ray crystallography : For absolute configuration validation, as shown for related pyrazolo[1,5-a]pyrimidines with monoclinic crystal systems (e.g., space group P21/c, β = 99.46°) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., C24H20F3N4O2 requires exact mass matching within 0.001 Da) .
  • IR spectroscopy : To detect functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorophenyl with 2,4-dichlorophenyl) and assess activity shifts .
  • Enzyme inhibition assays : Test against kinases or carbonic anhydrases using fluorometric or calorimetric assays (e.g., IC50 determination) .
  • Computational docking : Use software like AutoDock to predict binding affinities to targets (e.g., KDR kinase) based on crystallographic data .
  • Pharmacophore mapping : Identify critical moieties (e.g., ethylpiperazinyl for solubility, fluorophenyl for target affinity) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray results)?

Answer:

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values for proton environments .
  • Dynamic effects : Account for tautomerism or conformational flexibility in solution (e.g., pyrazole ring puckering) that may differ from solid-state X-ray structures .
  • Paramagnetic relaxation : Use NOESY/ROESY to detect through-space interactions missed in static models .
  • Crystallographic refinement : Re-analyze X-ray data with constraints (e.g., fixed H-atom positions, Uiso = 1.2Ueq) to resolve discrepancies .

Advanced: What methodologies are suitable for evaluating its enzyme inhibition potency and selectivity?

Answer:

  • Kinetic assays : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .
  • Isozyme profiling : Test against related enzymes (e.g., hCA I vs. hCA II) to assess selectivity .
  • Cellular assays : Measure cytotoxicity (e.g., IC50 in cancer cell lines) alongside enzymatic activity to rule off-target effects .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry for real-time binding kinetics .

Advanced: How can crystallography elucidate its binding mode in protein complexes?

Answer:

  • Co-crystallization : Soak the compound into protein crystals (e.g., kinases) and collect diffraction data (λ = 1.5418 Å, R factor < 0.06) .
  • Electron density maps : Resolve ligand orientation using Fo-Fc maps (contoured at 3σ) and refine with PHENIX .
  • Hydrogen bonding : Identify interactions (e.g., fluorophenyl with hydrophobic pockets, piperazinyl with acidic residues) .

Advanced: What frameworks guide experimental design for mechanistic studies?

Answer:

  • Hypothesis-driven design : Use the "CLP electives" model (e.g., CHEM/IBiS 416) to integrate chemical biology methods .
  • Multivariate analysis : Apply DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, solvent) .
  • Negative controls : Include analogs lacking key substituents (e.g., ethylpiperazinyl) to isolate pharmacological effects .

Advanced: How can researchers synthesize derivatives to enhance solubility or bioavailability?

Answer:

  • PEGylation : Attach polyethylene glycol (PEG) chains via esterification to improve aqueous solubility .
  • Salt formation : React with HCl or citric acid to generate water-soluble salts .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) on the piperazinyl nitrogen .

Advanced: What statistical models are used to analyze contradictory bioassay data?

Answer:

  • ANOVA : Identify significant variances between assay replicates (p < 0.05) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., IC50 values across cell lines) .
  • Bayesian inference : Predict true activity by weighting data quality (e.g., high vs. low purity batches) .

Advanced: How can in silico modeling predict metabolic stability or toxicity?

Answer:

  • ADMET prediction : Use tools like SwissADME to estimate logP, CYP450 interactions, and hERG liability .
  • Metabolite identification : Simulate phase I/II metabolism with GLORY or Meteor Nexus .
  • Molecular dynamics (MD) : Model ligand-receptor stability over 100 ns trajectories to assess off-target risks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.